2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide 2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 689758-18-7
VCID: VC11909466
InChI: InChI=1S/C30H32N4O3S/c35-28(31-15-13-23-7-3-1-4-8-23)22-38-30-32-27-12-11-25(33-17-19-37-20-18-33)21-26(27)29(36)34(30)16-14-24-9-5-2-6-10-24/h1-12,21H,13-20,22H2,(H,31,35)
SMILES: C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5
Molecular Formula: C30H32N4O3S
Molecular Weight: 528.7 g/mol

2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

CAS No.: 689758-18-7

Cat. No.: VC11909466

Molecular Formula: C30H32N4O3S

Molecular Weight: 528.7 g/mol

* For research use only. Not for human or veterinary use.

2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide - 689758-18-7

Specification

CAS No. 689758-18-7
Molecular Formula C30H32N4O3S
Molecular Weight 528.7 g/mol
IUPAC Name 2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C30H32N4O3S/c35-28(31-15-13-23-7-3-1-4-8-23)22-38-30-32-27-12-11-25(33-17-19-37-20-18-33)21-26(27)29(36)34(30)16-14-24-9-5-2-6-10-24/h1-12,21H,13-20,22H2,(H,31,35)
Standard InChI Key PLELPDKPCXJBOK-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5
Canonical SMILES C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide, reflects its multifunctional design:

  • Quinazolinone core: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone group at position 4.

  • Morpholine substitution: A six-membered morpholino ring attached at position 6, contributing to solubility and hydrogen-bonding capacity.

  • Sulfonamide bridge: A thioether-linked acetamide group at position 2, terminating in a phenethylamine moiety .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.689758-18-7
Molecular FormulaC30H32N4O3S
Molecular Weight528.7 g/mol
Canonical SMILESC1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5

The stereoelectronic profile, inferred from its SMILES notation, suggests moderate polarity due to the morpholine oxygen and sulfonamide groups, potentially influencing bioavailability.

Synthesis and Characterization

Synthetic Pathways

Synthesis follows a multistep protocol typical of quinazolinone derivatives:

  • Quinazoline core formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea.

  • Morpholine incorporation: Nucleophilic aromatic substitution at position 6 using morpholine under basic conditions.

  • Phenethyl group attachment: Alkylation at position 3 with 2-phenylethyl bromide.

  • Sulfonamide coupling: Thiol-ene reaction between the quinazolinone thiol and N-(2-phenylethyl)chloroacetamide.

Reaction yields depend critically on temperature control and catalyst selection (e.g., palladium for cross-couplings).

Analytical Characterization

Post-synthetic validation employs:

  • NMR spectroscopy: 1H and 13C spectra confirm substituent positions and purity.

  • HPLC: Purity >95% is typically achieved, as noted in vendor specifications.

  • Mass spectrometry: ESI-MS aligns with the theoretical molecular weight (528.7 m/z) .

Physicochemical Properties

Experimental data on solubility, melting point, and stability remain unreported, but computational predictions (e.g., LogP ≈ 3.1 via Molinspiration) suggest moderate lipophilicity, suitable for blood-brain barrier penetration. The morpholine ring likely enhances aqueous solubility compared to unsubstituted quinazolinones .

CompoundKey DifferencesBioactivity
N-Cyclohexyl analogueCyclohexyl vs. phenethyl groupEnhanced lipophilicity
4-Oxo-3-propyl derivativesShorter alkyl chainReduced kinase inhibition

Such modifications highlight the phenethyl group’s role in target engagement.

Challenges and Future Directions

Knowledge Gaps

  • ADMET profiling: No in vivo pharmacokinetic data exists for this compound.

  • Target identification: Proteomic studies are needed to map interaction partners.

  • Synthetic optimization: Current routes suffer from low yields (~40%) at the thiol-ene step.

Research Priorities

  • High-throughput screening: Identify lead indications (e.g., oncology, neurology).

  • Co-crystallization studies: Resolve binding modes with kinase domains.

  • Prodrug development: Improve oral bioavailability through esterification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator